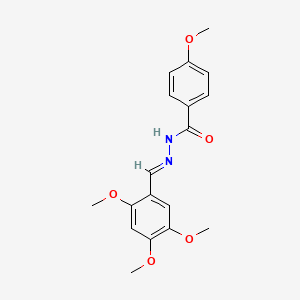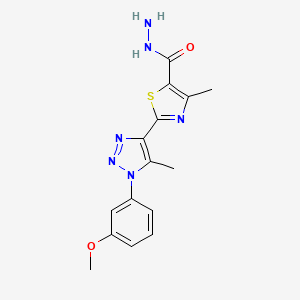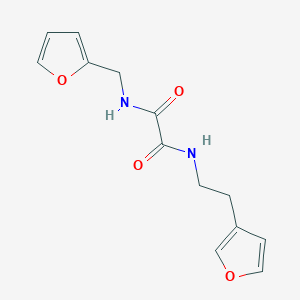
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as CMI-977, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cancer cell growth, survival, and metastasis. N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide inhibits this pathway by binding to the ATP-binding site of the mTOR kinase, thereby preventing its activation.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. In addition, it has been shown to enhance the anti-tumor effects of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent anti-cancer activity and can be used in combination with other chemotherapy drugs to enhance their efficacy. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Several future directions for the research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be identified. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble derivatives of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide for in vivo studies.
3. Investigation of the potential use of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in combination with other targeted therapies.
4. Evaluation of the pharmacokinetics and toxicity of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in preclinical and clinical studies.
5. Identification of biomarkers that can predict the response of cancer cells to N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide.
Conclusion
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that exhibits potent anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. It has several advantages for lab experiments, including its ease of synthesis and ability to enhance the anti-tumor effects of chemotherapy drugs. Future research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide should focus on the optimization of the synthesis method, development of more water-soluble derivatives, evaluation of pharmacokinetics and toxicity, and identification of biomarkers that can predict the response of cancer cells to the compound.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported in the literature. It involves the reaction of 3-chloro-4-methylphenylamine with 3-methoxy-2H-chromen-2-one in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrazine hydrate to form the final compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-angiogenic and anti-metastatic properties.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18(22)13-8-11-4-3-5-15(23-2)16(11)24-17(13)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJSTOBHLLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)





![2,4-dichloro-1-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B2637008.png)
![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)


